molecular formula C6H14O2 B1580790 3-Methylpentane-2,4-diol CAS No. 5683-44-3

3-Methylpentane-2,4-diol

Cat. No. B1580790
CAS RN: 5683-44-3
M. Wt: 118.17 g/mol
InChI Key: RBQLGIKHSXQZTB-UHFFFAOYSA-N
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Description

3-Methylpentane-2,4-diol (3MP-2,4-diol) is a versatile organic compound that has been used in various scientific research applications. It is a colorless liquid with a low boiling point, and is soluble in both water and organic solvents. 3MP-2,4-diol has a wide range of uses in the laboratory, from being used as a solvent for chemical reactions to being used as a reagent in biochemistry experiments.

Scientific Research Applications

Oxidation and Reduction Reactions

3-Methylpentane-2,4-diol has been studied for its role in the reduction of dichromate ions in aqueous hydrochloric acid medium. This research provides insights into the kinetics and mechanism of this reduction, highlighting the compound's significance in oxidation-reduction reactions (Idris, Iyun, & Agbaji, 2006).

Synthesis of New Compounds

The compound has been used in the synthesis of new chemical compounds like 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, demonstrating its utility in organic synthesis and the development of new molecules (Sun et al., 2018).

Fungicidal Activities

Research on 3-Methylpentane-2,4-diol derivatives has revealed their potential fungicidal activities. This highlights the compound's role in the development of new antifungal agents and its significance in agricultural and pharmaceutical applications (Jiao, Cao, & Zhao, 2012).

Radical Cations and Chemical Properties

Studies have explored the radical cations of 3-Methylpentane-2,4-diol, providing valuable information about its chemical properties and behaviors in different states. This is crucial for understanding its reactivity and potential applications in various chemical processes (Nuzhdin, Feldman, & Kobzarenko, 2007).

Copolymerization Studies

The compound has been used in copolymerization studies as a model for polyolefins, demonstrating its relevance in polymer chemistry and material science. These studies contribute to our understanding of polymer formation and properties (Dokolas et al., 2000).

Bioconversion and Microbial Production

3-Methylpentane-2,4-diol has been implicated in the microbial production of diols, such as in the bioconversion of acetoin to acetylbutanediol by Bacillus pumilus. This research opens up possibilities for its use in biotechnological applications and the sustainable production of valuable chemicals (Xiao et al., 2009).

Chemical Synthesis

The compound's derivatives have been synthesized using novel methods, showing its versatility and applicability in creating a range of chemical structures for different purposes (Alonso et al., 2006).

properties

IUPAC Name

3-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQLGIKHSXQZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871140
Record name 3-Methylpentane-2,4-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentane-2,4-diol

CAS RN

5683-44-3
Record name 3-Methyl-2,4-pentanediol
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Record name 3-Methylpentane-2,4-diol
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Record name 2, 3-methyl-
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Record name 3-Methylpentane-2,4-diol
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Record name 3-methylpentane-2,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Matsuzaki, H Morii, T Kanai, Y Fujiwara - Macromolecules, 1981 - ACS Publications
As model compounds of poly (alkyl propenylether), stereoisomers of 2, 4-dimethoxy-3-methylpentane and 3-methylpentane-2, 4-diol were isolated and their conformations …
Number of citations: 4 pubs.acs.org
K Matsuzaki, H Morii, N Inoue, T Kanai… - …, 1981 - ACS Publications
In order to elucidate the stericstructure of poly (alkyl propenylethers), poly (ethyl propenyl ether), 3, 5-dimethyl-4-methoxyheptane, and several other model compounds were …
Number of citations: 3 pubs.acs.org
GG Maynes, DE Appliquist - Journal of the American Chemical …, 1973 - ACS Publications
The free radical ring cleavage of cis A, 2, 3-trimethylcyclopropane by bromine has been shown to pro-ceed with inversion of configuration at one center and by a nonstereospecific …
Number of citations: 51 pubs.acs.org
C Jehanno, J Demarteau, D Mantione… - ACS Macro …, 2020 - ACS Publications
Functionalized cyclic carbonates are attractive monomers for the synthesis of innovative polycarbonates or polyurethanes for various applications. Even though their synthesis has been …
Number of citations: 69 pubs.acs.org
HM Frey, DC Marshall - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Results and Discussion.-cis-l, 2, 3-Trimethylcyclopropane undergoes a reversible geometrical isomerization to produce an equilibrium mixture of the cis-and the transisomer, in the …
Number of citations: 12 pubs.rsc.org
MC Cano, F Gómez-Contreras… - Journal of the Chemical …, 1991 - pubs.rsc.org
Diazatetracyclic compounds related to the anthracyclinone system have been synthesized via[4 + 2] cycloadditions of benzo[g]phthalazine-1,4-dione with the appropriate dienes. The …
Number of citations: 4 pubs.rsc.org
I Fleming, NJ Lawrence - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The hydroboration of a wide range of allylsilanes 3 and 5–21 is found to be generally regioselective for attachment of the boron to C-3 and hydrogen to C-2 of the allyl unit, and to be …
Number of citations: 65 pubs.rsc.org
CD DeBoer, DH Wadsworth… - Journal of the American …, 1973 - ACS Publications
The photochemistry of three 1, 2-diphenyIcyclopropenes (1, 2, and 3) has been studied. Direct irradi-ation gives no photodimers. Sensitized irradiation gives tricyclohexane dimers (…
Number of citations: 48 pubs.acs.org
MA Hempenius, J Lugtenburg… - Journal of the Chemical …, 1991 - pubs.rsc.org
The title compounds have been prepared, starting from 1H-phenalene 1. The method described in this paper is an efficient procedure for introducing methyl groups into the A-ring of …
Number of citations: 9 pubs.rsc.org
W Adam, B Nestler - Journal of the American Chemical Society, 1993 - ACS Publications
The photooxygenation of chiral allylic alcohols la,(Z)-lf-k, ethers lb-d, and acetate le gave the corresponding hydroperoxy homoallylic alcohols and derivatives 2 through the ene …
Number of citations: 129 pubs.acs.org

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